molecular formula C19H24N2O5S B2723266 N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 952965-74-1

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2723266
CAS No.: 952965-74-1
M. Wt: 392.47
InChI Key: BBTDMTWWRJNMOH-UHFFFAOYSA-N
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Description

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a combination of furan, piperidine, and benzo-dioxine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl piperidine intermediate. This can be achieved by reacting furan-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to further reactions to introduce the benzo-dioxine and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency. Additionally, the use of continuous flow reactors can enhance scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-5-(4-methylpiperazin-1-yl)-2-nitroaniline
  • (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine

Uniqueness

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of furan, piperidine, and benzo-dioxine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c22-27(23,17-3-4-18-19(12-17)26-11-10-25-18)20-13-15-5-7-21(8-6-15)14-16-2-1-9-24-16/h1-4,9,12,15,20H,5-8,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTDMTWWRJNMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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